molecular formula C14H10N2O2 B1268748 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 32338-22-0

2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1268748
CAS RN: 32338-22-0
M. Wt: 238.24 g/mol
InChI Key: OOPLRJVJUNAQIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione derivatives and related compounds involves several strategies, including palladium-catalyzed aminocarbonylation of o-halobenzoates, which yields 2-substituted isoindole-1,3-diones efficiently. This method tolerates a range of functional groups, showcasing the versatility in accessing these heterocycles (Worlikar & Larock, 2008). Another notable method involves the epoxidation of isoindole diones followed by nucleophilic opening, leading to various derivatives, including those with amino and triazole functionalities (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-diones can be elucidated through techniques such as X-ray crystallography. Studies have revealed non-planar structures, with significant dihedral angles between the isoindoline and phenyl rings, indicating the conformational preferences of these compounds. Such structural insights are essential for understanding the reactivity and interaction patterns of these molecules (Duru et al., 2018).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in a range of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, their ability to undergo facile nucleophilic addition and cycloaddition reactions allows for the construction of complex and diverse molecular architectures. The presence of both electrophilic and nucleophilic sites within these molecules enables a rich tapestry of chemical transformations (Nikpour et al., 2006).

Physical Properties Analysis

The physical properties of isoindole-1,3-diones, such as solubility, melting points, and crystalline structure, are influenced by their molecular conformation and substituents. These properties are crucial for determining the conditions under which these compounds can be synthesized, manipulated, and applied in various contexts. Detailed analysis of these properties can be obtained through crystallographic studies and thermal analysis, providing insights into their stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones are characterized by their reactivity patterns, which include interactions with nucleophiles and electrophiles, participation in cycloaddition reactions, and the potential for forming hydrogen bonds and π-π interactions. These properties are pivotal for their use as building blocks in organic synthesis and for their interactions in biological systems. Research on their photophysical properties also reveals their potential for applications in materials science, given their fluorescence and stability (Deshmukh & Sekar, 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • Conventional and Microwave-Assisted Synthesis : Research has demonstrated efficient synthesis methods for compounds similar to 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione, highlighting both conventional and microwave-assisted approaches. These methods provide insights into the potential for efficient production of related compounds (Sena et al., 2007).
  • Crystal Structure and IR Spectrum Studies : The structural study of related organo-amino compounds has been conducted using single-crystal X-Ray diffraction and Infrared spectroscopy, providing a deeper understanding of their molecular conformation and characteristics (Anouar et al., 2019).

Chemical Properties and Reactions

  • Synthesis of Derivatives : There has been significant research into the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from compounds like 3-sulfolene, which could provide insights into creating derivatives of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione (Tan et al., 2016).
  • Palladium-Catalyzed Hydride Reduction : Research on the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles indicates possible pathways and reactions for similar isoindole compounds (Hou et al., 2007).

Safety And Hazards

The safety data sheet for similar compounds provides information on hazards and safety precautions. For instance, benzophenone imine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 2-(3-Aminophenyl)ethanol, is reported to be harmful if swallowed and causes serious eye irritation .

Future Directions

The future directions for similar compounds involve their use in various applications. For instance, imidazopyridines have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets . Another study highlighted the role of molecularly imprinted polymers in enhancing the sensitivity and specificity of sensors . The development of novel first-in-class antituberculosis drugs targeting Mycobacterium tuberculosis cellular energy production has also been reported .

properties

IUPAC Name

2-(3-aminophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLRJVJUNAQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359375
Record name 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione

CAS RN

32338-22-0
Record name 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Berk, Z Şahin - ACTA Pharmaceutica Sciencia, 2017 - acikerisim.medipol.edu.tr
Computer-based algorithms and statistical techniques such as receiver operating characteristic (ROC) curves are increasingly used for the design of new ligands. X-ray crystallographic …
Number of citations: 9 acikerisim.medipol.edu.tr

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